(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
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Overview
Description
(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydrophenanthrene core, which is substituted with various functional groups, including a sulfo group, a carboxylic acid group, and a propan-2-yl group. The stereochemistry of the compound is defined by the (1R,4aS) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the Hexahydrophenanthrene Core: This step involves cyclization reactions to form the hexahydrophenanthrene skeleton.
Introduction of Functional Groups: Various functional groups are introduced through substitution reactions. For example, sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, while carboxylation can be done using carbon dioxide under high pressure.
Stereochemical Control: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the correct (1R,4aS) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the sulfo group, where nucleophiles like amines or thiols replace the sulfo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonamides or thiols.
Scientific Research Applications
(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Lamellarins: Natural products with a similar hexahydrophenanthrene core, known for their biological activities.
Coumarins: Compounds with a benzopyranone structure, exhibiting diverse biological properties.
Uniqueness
(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28O5S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25)/t17?,19-,20-/m1/s1 |
InChI Key |
IWCWQNVIUXZOMJ-IPNZSQQUSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O |
Origin of Product |
United States |
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